2-(4-Bromo-1H-pyrazol-3-yl)acetic acid
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Description
2-(4-Bromo-1H-pyrazol-3-yl)acetic acid is a chemical compound with the CAS Number: 82231-53-6 . It has a molecular weight of 205.01 and its molecular formula is C5H5BrN2O2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid consists of 10 heavy atoms, 5 of which are aromatic . The InChI Key for this compound is WRXIKBHQDRMYJJ-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid are not available, pyrazole-bearing compounds are known to undergo various chemical reactions. For instance, a study on hydrazine-coupled pyrazoles revealed that they displayed superior antipromastigote activity .Physical And Chemical Properties Analysis
2-(4-Bromo-1H-pyrazol-3-yl)acetic acid is a solid at room temperature . It has a molar refractivity of 37.77 and a topological polar surface area (TPSA) of 55.12 Ų . The compound is very soluble, with a solubility of 18.4 mg/ml .Safety And Hazards
properties
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-3-2-7-8-4(3)1-5(9)10/h2H,1H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCPYSDHQUCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-3-yl)acetic acid |
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